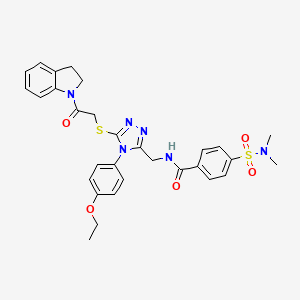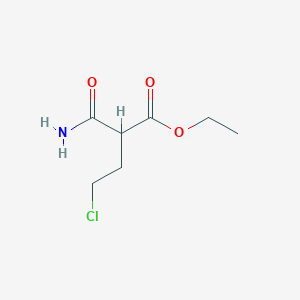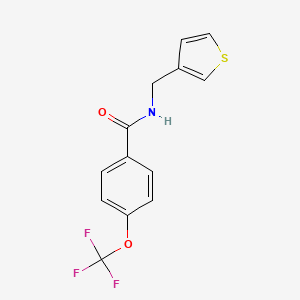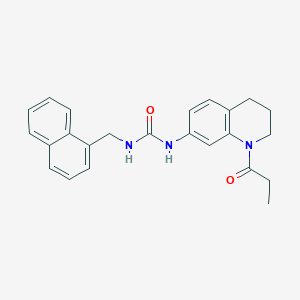
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Recognition Abilities : Research has demonstrated the synthesis of compounds with naphthalene and urea groups, showcasing their ability as fluorescent sensors and their recognition abilities for specific ions. For instance, a fluorescent sensor molecule with naphthalene imide and urea groups exhibited selective recognition ability for fluoride ions, highlighting the potential for environmental monitoring and analytical chemistry applications (R. Jun, 2010).
Analytical and Environmental Applications
Fluorescent Chemosensors : Naphthalene derivatives containing urea groups have been synthesized to function as selective fluorescent chemosensors. These chemosensors are capable of detecting specific ions, such as fluoride, which is of particular interest for environmental monitoring and pollution detection. The development of these sensors underlines the importance of naphthalene-urea compounds in creating sensitive and selective tools for chemical analysis (E. Cho et al., 2003).
Material Science and Polymer Research
Polycondensation and Polymer Synthesis : Compounds incorporating the naphthalene group have been used in polycondensation reactions with diisocyanates to create novel poly(urea-urethane)s. These reactions, facilitated by ionic liquids and microwave irradiation, yield polymers with potential applications in materials science, highlighting the versatility and utility of naphthalene-based compounds in polymer chemistry (S. Mallakpour & Z. Rafiee, 2007).
Biomedical Applications
Cytotoxic Activity and Drug Development : The exploration of naphthalimide derivatives, which share structural similarities with the compound of interest, has been significant in the search for new therapeutic agents. These derivatives have been synthesized and assessed for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer drugs. This research direction underscores the broader applications of naphthalene and urea derivatives in medicinal chemistry and drug development (M. Marinov et al., 2019).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-14-6-10-18-12-13-20(15-22(18)27)26-24(29)25-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDPESJRJOXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
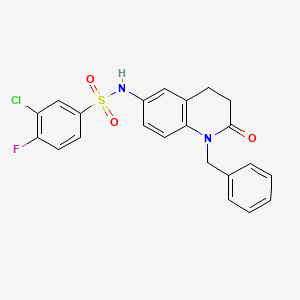
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)
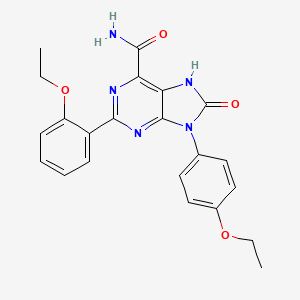



![methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate](/img/structure/B2384677.png)
